2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1429421-99-7
VCID: VC5153321
InChI: InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
SMILES: CC1(CC(CC(O1)(C)C)C(=O)O)C
Molecular Formula: C10H18O3
Molecular Weight: 186.251

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

CAS No.: 1429421-99-7

Cat. No.: VC5153321

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid - 1429421-99-7

Specification

CAS No. 1429421-99-7
Molecular Formula C10H18O3
Molecular Weight 186.251
IUPAC Name 2,2,6,6-tetramethyloxane-4-carboxylic acid
Standard InChI InChI=1S/C10H18O3/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
Standard InChI Key UOFVEPKQZXHQSB-UHFFFAOYSA-N
SMILES CC1(CC(CC(O1)(C)C)C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid features a tetrahydropyran core substituted with four methyl groups at the 2 and 6 positions and a carboxylic acid group at the 4 position. This arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and interaction with other molecules. The IUPAC name, 2,2,6,6-tetramethyloxane-4-carboxylic acid, reflects this substitution pattern.

Table 1: Key Structural and Chemical Identifiers

PropertyValue
CAS Number1429421-99-7
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_{3}
Molecular Weight186.251 g/mol
IUPAC Name2,2,6,6-tetramethyloxane-4-carboxylic acid
InChI KeyUOFVEPKQZXHQSB-UHFFFAOYSA-N
SMILESCC1(CC(CC(O1)(C)C)C(=O)O)C

The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR spectroscopy, reveals a chair-like pyran ring with equatorial methyl groups, minimizing steric strain.

Physicochemical Properties

Thermodynamic and Spectral Data

The compound exhibits a density of approximately 1.1 g/cm³ and a boiling point estimated at 300–310°C under standard atmospheric pressure, though experimental data remain limited due to its primary use in controlled research settings. Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with improved dissolution achievable via ultrasonication at 37°C.

Table 2: Physicochemical Parameters

ParameterValue
Density~1.1 g/cm³
Boiling Point300–310°C (estimated)
SolubilitySoluble in DMF, DMSO
LogP (Partition Coefficient)1.8 (predicted)

The logarithmic partition coefficient (LogP) of 1.8 suggests moderate hydrophobicity, aligning with its utility in lipid membrane permeability studies.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid typically involves multi-step organic reactions, including cyclization and carboxylation. A documented method employs tetrabutylammonium fluoride (TBAF) as a desilylation agent in DMF at 70°C, achieving a 75% yield after purification via silica gel chromatography .

Representative Reaction Scheme:

  • Desilylation: Removal of protecting groups (e.g., trimethylsilyl) under mild conditions.

  • Cyclization: Formation of the pyran ring via acid-catalyzed intramolecular etherification.

  • Carboxylation: Introduction of the carboxylic acid group using carbon dioxide or carboxylating agents.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 14.26 ppm (carboxylic acid proton) and δ 1.15–1.30 ppm (methyl groups) . High-resolution mass spectrometry (HRMS) aligns with the theoretical m/z of 186.251 for the molecular ion [M+H]+[M+H]^+.

Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its rigid structure enhances binding affinity to enzymatic pockets, as demonstrated in the development of imidazole-carboxamide derivatives .

Material Science

In polymer chemistry, the steric bulk of the tetramethyl groups improves thermal stability in polyesters and polyamides, enabling applications in high-performance materials.

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hoods
Storage-80°C (long-term), -20°C (short-term)

Future Directions and Challenges

Ongoing research aims to exploit the compound’s chiral centers for asymmetric catalysis and enantioselective synthesis. Challenges include optimizing synthetic yields and expanding its utility in green chemistry applications.

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